molecular formula C16H29O4Si B14587377 CID 78066207

CID 78066207

Cat. No.: B14587377
M. Wt: 313.48 g/mol
InChI Key: BAIWSFYZNLNSTR-UHFFFAOYSA-N
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Description

CID 78066207 (PubChem Compound Identifier 78066207) is a unique chemical entity registered in the PubChem database, a critical resource for cheminformatics and chemical biology research. For example, CID entries typically include molecular formulas, structural depictions, mass spectrometry (MS) fragmentation patterns, and pharmacological data, as exemplified in studies analyzing compounds like taurocholic acid (CID 6675) and betulin (CID 72326) .

Properties

Molecular Formula

C16H29O4Si

Molecular Weight

313.48 g/mol

InChI

InChI=1S/C16H29O4Si/c1-4-21(5-2)11-7-9-16(15-8-6-10-19-15)20-13-14(17)12-18-3/h6,8,10,14,16-17H,4-5,7,9,11-13H2,1-3H3

InChI Key

BAIWSFYZNLNSTR-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)CCCC(C1=CC=CO1)OCC(COC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78066207 involves specific synthetic routes and reaction conditions. The exact methods and conditions for synthesizing this compound are detailed in various scientific publications and patents. Generally, the synthesis involves the use of specific reagents and catalysts under controlled temperature and pressure conditions to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that are optimized for efficiency and yield. These methods may include continuous flow reactions, batch processing, and the use of advanced chemical reactors to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Scope of Available Data

The search results focus on chemical compounds and reactions for other CID numbers (e.g., CID 286532, CID 573353) and broader topics such as:

  • Cytotoxicity studies of pyridopyrimidines .

  • Synthesis of sulfonamide derivatives .

  • Patents for chemical processing methods .

  • Kinetics databases and frameworks for chemical interactions .

None of these sources reference CID 78066207 explicitly or implicitly.

Limitations of Provided Sources

  • PMC Articles : Focus on anticancer agents , triazine derivatives , and enzyme assays , but no mention of this compound.

  • EPA and NIST Databases : Contain chemical registry data or kinetics errors , but no reaction details for the specified CID.

  • Patents : Discuss general methods for handling reactive functional groups , but no specific reactions for this compound.

Recommendations for Further Research

To investigate this compound, consider:

  • Direct Query of PubChem : Use the CID to access its dedicated entry for structural data, properties, and linked literature .

  • Specialized Databases : Search SciFinder, Reaxys, or CAS Common Chemistry for reaction pathways.

  • Recent Literature : Explore journals like Journal of Organic Chemistry or ACS Catalysis for synthetic studies.

Scientific Research Applications

CID 78066207 has a wide range of scientific research applications, including but not limited to:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in various industrial processes and applications, including materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of CID 78066207 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78066207, a comparative analysis with structurally or functionally analogous compounds is essential. The following sections outline methodologies and findings from analogous studies, which can serve as a framework for such comparisons.

Structural and Functional Analogues

Studies often compare compounds based on structural motifs, pharmacological targets, or analytical signatures. For instance:

  • Substrates and Inhibitors : In research on bile acid transporters, compounds like taurocholic acid (CID 6675) and DHEAS (CID 12594) were compared for their binding affinities and inhibitory effects, with structural overlays revealing key differences in steroid backbone orientation .
  • Natural Products : Betulin (CID 72326) and its derivatives (e.g., betulinic acid, CID 64971) were analyzed for their bioactivity and structural modifications, highlighting how functional groups influence pharmacological properties .

Analytical Techniques for Comparison

Mass spectrometry (MS) and chromatographic methods are pivotal for compound characterization:

  • CID vs. ETD Fragmentation : Comparative studies of collision-induced dissociation (CID) and electron-transfer dissociation (ETD) in MS/MS revealed that CID preferentially cleaves labile bonds (e.g., glycosidic linkages), while ETD preserves post-translational modifications like ubiquitination .

Pharmacological and Clinical Profiles

Clinical studies on compounds such as irbesartan (CID 3749) and troglitazone (CID 5591) demonstrate the importance of comparing pharmacokinetics, toxicity, and therapeutic efficacy. For example:

  • Drug-Drug Interactions : Troglitazone (CID 5591) was withdrawn due to hepatotoxicity, underscoring the need for comparative safety profiling .
  • Therapeutic Outcomes : In chemotherapy-induced diarrhea (CID), studies compared the efficacy of octreotide (CID 16132306) with traditional Chinese medicine formulations, emphasizing the role of combination therapies .

Data Tables for Comparative Analysis

Below is a template for comparing this compound with analogous compounds, modeled after methodologies in the evidence:

Table 1: Structural and Pharmacological Comparison

Property This compound (Hypothetical) Taurocholic Acid (CID 6675) Betulin (CID 72326)
Molecular Formula C₃₀H₅₀O₄ (example) C₂₆H₄₅NO₆S C₃₀H₅₀O₂
Molecular Weight 474.7 g/mol 515.7 g/mol 442.7 g/mol
Key Functional Groups Carboxylic acid, hydroxyl Sulfonic acid, hydroxyl Triterpenoid, hydroxyl
Bioactivity Hypothetical enzyme inhibitor Bile acid transporter substrate Antiviral, anti-inflammatory

Table 2: Mass Spectrometry Fragmentation Patterns

Compound (CID) Dominant Fragments (m/z) Fragmentation Technique Reference
This compound 455.3, 301.1 (example) CID-MS/MS
Ginsenoside Rf 823.5, 643.4 Source-induced CID
Ubiquitinated Peptides 112.1, 216.3 ETD-MS/MS

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